

# Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

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## Compound of Interest

Compound Name: *Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate*

Cat. No.: B066790

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**Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate**, identified by CAS number 169770-25-6, represents more than just a chemical entity. It is a strategically designed, synthetically versatile nitroimidazole derivative that has emerged as a key intermediate in the landscape of medicinal chemistry and drug discovery.[1] The intrinsic value of this compound lies in the deliberate positioning of its functional groups: an electron-withdrawing nitro group and an ester moiety on the imidazole core.[1] This specific arrangement confers a unique reactivity profile, establishing it as a privileged scaffold for the construction of more complex, biologically active molecules.[1] This guide provides a comprehensive technical overview, synthesizing data from spectroscopic analysis, synthetic protocols, and biological evaluations to offer field-proven insights for professionals engaged in the pursuit of novel therapeutics.

## Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The key identifiers and properties for CAS 169770-25-6 are summarized below.

Property	Value	Source(s)
CAS Number	169770-25-6	[1][2][3][4]
IUPAC Name	methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate	[3][5]
Synonyms	Methyl 4-nitro-1-methylimidazole-2-carboxylate	[6]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>4</sub>	[1][2][6][7]
Molecular Weight	185.14 g/mol	[1][3][6][7]
InChI Key	FZSWXFKGZZOIMM-UHFFFAOYSA-N	[1][3][5]
Physical Form	Solid	[3][8]
Melting Point	157-158 °C	[4]
Purity	Typically ≥98%	[3][6][8]
Storage	Sealed in dry, 2-8°C	[3][6][8]

## Synthesis and Process Chemistry: A Strategic Approach

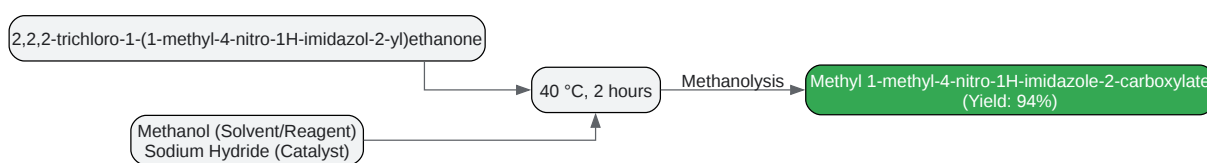
The synthesis of **Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate** can be achieved through several strategic routes. The choice of method is often dictated by the desired yield, purity, and scalability. Below, we detail a high-yield laboratory protocol and compare various synthetic strategies.

### High-Yield Methanolysis Protocol

A robust and high-yielding synthesis involves the methanolysis of a trichloro-ethanone precursor.[2] This method is favored for its efficiency and straightforward purification.

Experimental Protocol:

- **Reaction Setup:** To a reaction flask, add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone.
- **Solvent Addition:** Introduce methanol (40 mL) to the flask.
- **Initial Heating:** Heat the mixture to 40 °C and stir for 10 minutes to ensure dissolution and thermal equilibration.
- **Catalysis:** Add a catalytic amount of sodium hydride (approx. 100 mg).
  - **Expert Insight:** Sodium hydride, a strong, non-nucleophilic base, is crucial here. It deprotonates methanol to form the sodium methoxide nucleophile in situ. This is a more potent nucleophile than methanol itself, driving the reaction to completion and ensuring the efficient displacement of the trichloromethyl group, thus ensuring complete methanolysis.
- **Reaction Monitoring:** Continue stirring at 40 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Isolation:** Upon completion, cool the reaction mixture and isolate the product by filtration. This procedure typically affords the target compound in a high yield of 94%.<sup>[2]</sup>



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Caption: High-yield synthesis via catalyzed methanolysis.

## Comparative Analysis of Synthetic Strategies

Several methods for preparing this compound have been documented, each with distinct advantages. The choice of strategy is a critical decision in the development pipeline, balancing

yield, purity, and scalability.

Synthesis Method	Typical Yield (%)	Regioselectivity	Key Advantage	Source
Direct Nitration	60–75	85–90% C4	Simplicity	<a href="#">[1]</a>
Sequential Synthesis	70–90	>95% C4	High purity and control	<a href="#">[1]</a>
Copper(II) Nitrate Nitration	78–82	90–93% C4	Reduced reagent waste	<a href="#">[1]</a>
Esterification	85–90	N/A	High conversion from acid	<a href="#">[1]</a>
Methanolysis	~94	N/A	Excellent yield from precursor	<a href="#">[2]</a>

## Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a synthetic intermediate intended for drug development.

### Spectroscopic Data

The structure of the compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- <sup>1</sup>H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.[\[2\]](#)

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
7.84 ppm	Singlet	1H	Imidazole Ring Proton (Im-CH)
4.18 ppm	Singlet	3H	N-Methyl Protons (N-CH <sub>3</sub> )
3.93 ppm	Singlet	3H	Ester Methyl Protons (O-CH <sub>3</sub> )
Data acquired in CDCl <sub>3</sub> .			

- High-Resolution Mass Spectrometry (HRMS): EI-HRMS confirms the elemental composition.
  - Calculated m/z for C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>O<sub>4</sub>: 185.0437[2]
  - Measured m/z: 185.0476[2]

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

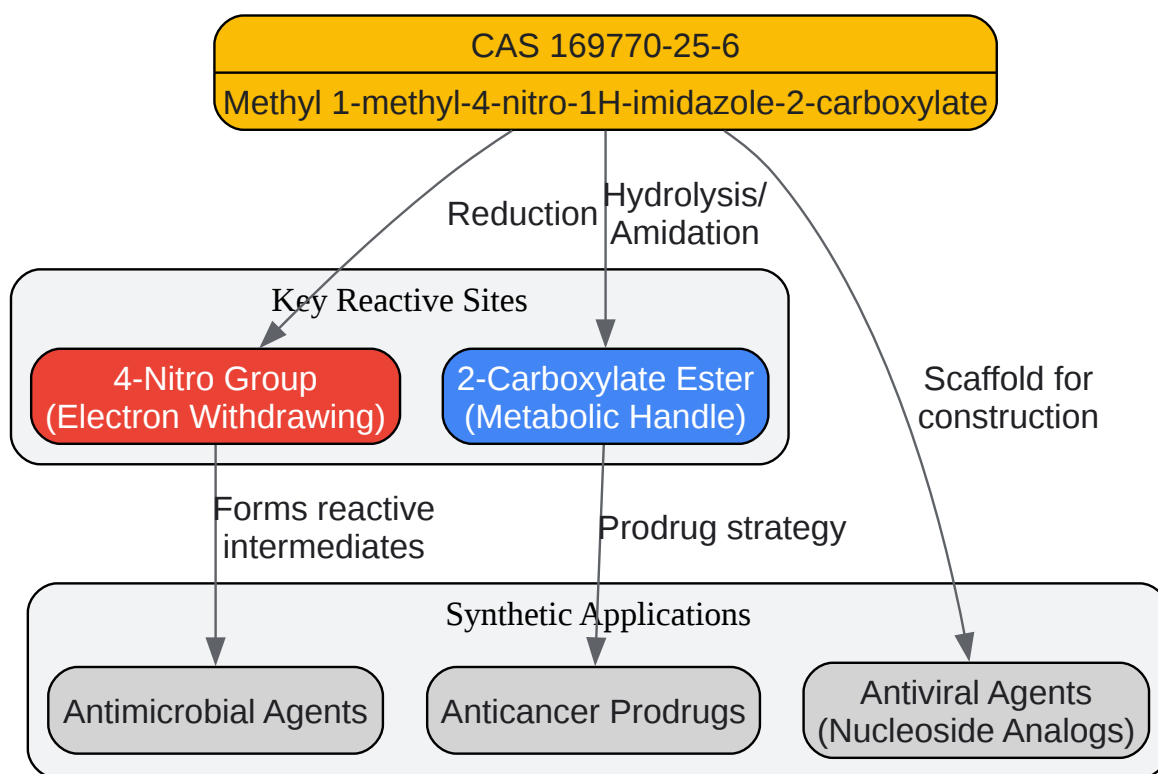
Self-Validating HPLC Protocol:

- System: A reverse-phase HPLC system with UV detection.
- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile and water is typically effective.
- Detection: UV detection at 254 nm.[1]
- Standard Preparation: Prepare a certified reference standard of CAS 169770-25-6 at a known concentration.
- Sample Preparation: Prepare the synthesized sample at the same concentration.

- Analysis: Inject both the standard and the sample. Purity is determined by comparing the peak area of the main analyte to the total area of all peaks.
- Trustworthiness Pillar: The protocol's integrity is ensured by running a system suitability test (SST) before analysis. This involves multiple injections of the reference standard to verify that parameters like retention time, peak asymmetry, and theoretical plates are within acceptable limits, confirming the system is performing correctly before sample analysis. A purity level of  $\geq 98\%$  is achievable and expected.<sup>[1]</sup>

## Chemical Reactivity and Role in Drug Design

The compound's utility stems from the distinct reactivity of its functional groups, making it a versatile building block for exploring structure-activity relationships (SAR).<sup>[1]</sup>



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Caption: Reactivity sites and their application in synthesis.

- **The Nitro Group:** This powerful electron-withdrawing group is the key to the compound's biological potential. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates.[1] These intermediates can covalently modify and damage critical biomolecules like DNA and proteins, leading to cell death.[1]
- **The Carboxylate Ester:** The ester at the 2-position serves multiple roles. It can act as a prodrug moiety, being hydrolyzed by cellular esterases to release an active carboxylic acid. Furthermore, it can be converted to amides or other functional groups, allowing for the facile generation of a library of derivatives for SAR studies.

## Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate but a precursor to molecules with significant therapeutic potential.

## Proposed Mechanism of Action as a Prodrug

The primary mechanism involves its role as a precursor to active metabolites that interfere with fundamental cellular processes.[1]



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Caption: Bioactivation pathway from inactive prodrug to cytotoxic effect.

## Therapeutic Potential

- **Antimicrobial and Antiparasitic Agents:** The mechanism of reductive activation is highly effective against anaerobic organisms. Studies have shown that this compound and its derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional treatments like metronidazole.[1]

- **Anticancer Agents:** The hypoxic microenvironment of solid tumors makes them prime targets for nitroimidazole-based compounds. Research indicates that this molecule can inhibit the proliferation of various cancer cell lines.<sup>[1]</sup> The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase.<sup>[1]</sup>
- **Radiosensitizers:** In cancer therapy, these compounds can also act as radiosensitizers. By depleting intracellular antioxidants, the reactive intermediates can enhance the cell-killing effects of ionizing radiation.<sup>[1]</sup>

## Safety, Handling, and Regulatory Profile

As a chemical intermediate, proper handling is essential. The compound is classified as an irritant.<sup>[2]</sup><sup>[4]</sup>

- **Signal Word:** Warning<sup>[3]</sup><sup>[8]</sup>
- **Hazard Statements:**
  - H302: Harmful if swallowed<sup>[3]</sup><sup>[8]</sup>
  - H315: Causes skin irritation<sup>[3]</sup><sup>[8]</sup>
  - H319: Causes serious eye irritation<sup>[3]</sup><sup>[8]</sup>
  - H335: May cause respiratory irritation<sup>[3]</sup><sup>[8]</sup>
- **Precautionary Measures:**
  - Use in a well-ventilated area or fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
  - Avoid breathing dust.<sup>[3]</sup>
  - In case of eye contact, rinse cautiously with water for several minutes.<sup>[3]</sup>



This compound is intended for research and development use only and is not for human or veterinary use.[1][6]

## Conclusion and Future Outlook

**Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate** (CAS 169770-25-6) is a high-value, strategically functionalized molecule. Its predictable reactivity, well-characterized profile, and proven utility as a precursor for antimicrobial and anticancer agents make it an indispensable tool for drug discovery professionals. Future research will likely focus on expanding the library of derivatives built from this scaffold, exploring novel therapeutic targets, and optimizing its pharmacokinetic properties for clinical translation. Its role as a foundational building block in the development of next-generation therapeutics is firmly established.

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